

# A Comparative Guide to Perovskite Additives: Benchmarking Formamidinium Thiocyanate Against Halide Alternatives

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## Compound of Interest

Compound Name: *Formamidinium Thiocyanate*

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## Introduction: The Quest for Perovskite Perfection

Metal halide perovskites have emerged as a revolutionary material in the photovoltaic landscape, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1] The formamidinium lead iodide (FAPbI<sub>3</sub>) composition, in particular, is highly sought after for its optimal bandgap and superior thermal stability compared to its methylammonium-based counterparts.[2][3]

However, the path to fabricating flawless, stable FAPbI<sub>3</sub> films is fraught with challenges. The primary obstacle is the thermodynamic instability of the desired photoactive black  $\alpha$ -phase, which tends to spontaneously convert to a photo-inactive yellow  $\delta$ -phase at room temperature.[4][5] This structural fragility necessitates precise control over the crystallization process. Additive engineering—the incorporation of small quantities of secondary compounds into the perovskite precursor solution—has become an indispensable strategy to overcome these hurdles.[1][6]

This guide provides an in-depth technical comparison of **Formamidine Thiocyanate (FASCN)**, a potent pseudo-halide additive, against conventional halide additives such as Methylammonium Chloride (MACl) and Methylammonium Bromide (MABr). We will explore the underlying mechanisms, present comparative performance data, and provide standardized protocols for researchers and developers in the field.

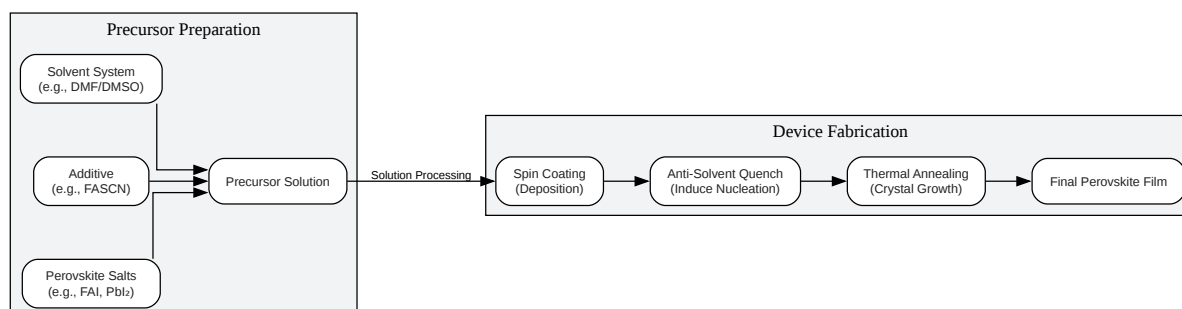
## The Fundamental Role of Additives in Perovskite Crystallization

The transition from a liquid precursor solution to a solid, uniform, and highly crystalline perovskite thin film is a complex process involving nucleation and crystal growth. Without intervention, this process can be too rapid and uncontrolled, leading to morphological and electronic imperfections that compromise device performance and longevity.

Additives serve as crystallization modulators and defect passivators through several key mechanisms:

- **Crystallization Control:** Many additives form intermediate complexes with lead iodide ( $\text{PbI}_2$ ), slowing down the rapid reaction with the organic halide salt. This controlled crystallization pathway promotes the formation of larger, more oriented crystal grains with fewer grain boundaries.[\[1\]\[7\]](#)
- **Defect Passivation:** The surfaces and grain boundaries of polycrystalline perovskite films are rife with ionic defects, such as halide vacancies, which act as non-radiative recombination centers. Additives can neutralize these trap states, thereby increasing charge carrier lifetimes and boosting the open-circuit voltage (VOC).[\[3\]\[8\]](#)
- **Phase Stabilization:** Certain additives can help stabilize the desired perovskite crystal structure, most notably suppressing the  $\alpha$ -to- $\delta$  phase transition in  $\text{FAPbI}_3$ .[\[4\]\[9\]](#)

The diagram below illustrates a generalized workflow for incorporating additives into the perovskite solution, a critical step in fabricating high-performance solar cells.



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Caption: Generalized workflow for additive engineering in perovskite film fabrication.

## A Deep Dive into Formamidine Thiocyanate (FASCN)

FASCN is a unique additive that leverages the properties of both its formamidinium (FA<sup>+</sup>) cation and its pseudo-halide thiocyanate (SCN<sup>-</sup>) anion. This dual functionality allows it to address multiple challenges in perovskite film formation simultaneously.

### Mechanism of Action

The efficacy of FASCN stems from the strong interaction between the SCN<sup>-</sup> anion and Pb<sup>2+</sup>. The linear SCN<sup>-</sup> ion has an ionic radius (217 pm) comparable to iodide (220 pm), allowing it to participate intimately in the crystallization process.<sup>[10]</sup>

- **Intermediate Phase Formation & Crystal Growth Modulation:** The SCN<sup>-</sup> anion can coordinate with Pb<sup>2+</sup>, forming intermediate species. This interaction slows the crystallization kinetics, providing a wider processing window and promoting the growth of larger, higher-quality grains. This effect is particularly crucial for stabilizing the  $\alpha$ -phase of FAPbI<sub>3</sub> and preventing the formation of the yellow  $\delta$ -phase.<sup>[4][9]</sup> In some systems, the introduction of

NH<sub>4</sub>SCN has been shown to increase crystal size, improve film morphology, and enhance moisture stability.[9]

- Defect Passivation: The SCN<sup>-</sup> group is an effective Lewis base, enabling it to passivate under-coordinated Pb<sup>2+</sup> defects that are common at grain boundaries and on the film's surface. Furthermore, trace amounts of SCN<sup>-</sup> can occupy iodide vacancies, sterically hindering ion migration—a key driver of both halide segregation and operational instability. [10]
- Enhanced Stability in Lead-Free Perovskites: In tin (Sn)-based perovskites, a major challenge is the rapid and undesirable oxidation of Sn<sup>2+</sup> to Sn<sup>4+</sup>. FASCN has demonstrated a remarkable ability to prevent this oxidation through strong chemical interactions with the tin component, significantly improving the stability and performance of these lead-free devices. [11][12]

## Impact on Performance

The multifaceted mechanism of FASCN translates directly into significant performance gains. Studies have shown that the inclusion of thiocyanate-based additives can:

- Dramatically increase the PCE of FAPbI<sub>3</sub> solar cells, in one case from 5.94% to 11.44%, by promoting a pure  $\alpha$ -phase with improved morphology.[4][9]
- Boost the efficiency of quasi-2D tin-based solar cells to 8.17% while retaining over 90% of initial efficiency after 1000 hours of operation.[11]
- Improve the performance of mixed-cation FA-Cs perovskites by enlarging grain sizes and increasing carrier lifetimes, leading to a champion PCE of 19.57%.[2]

## Comparative Analysis: FASCN vs. Conventional Halide Additives

To fully appreciate the advantages of FASCN, it is essential to benchmark it against the most common halide additives used in the field.

### vs. Methylammonium Chloride (MACl)

- Mechanism: MACl is arguably the most successful additive for achieving record-efficiency FAPbI<sub>3</sub>-based cells.[1][13] Its primary role is as a "transient" crystallization promoter. It is believed to form a chlorinated intermediate phase that facilitates the growth of large, highly crystalline grains. During the final thermal annealing step, the MACl volatilizes, leaving behind a high-quality perovskite film.[5][14]
- Performance: The use of MACl is a cornerstone of protocols that have achieved PCEs exceeding 25%.[13] It excels at improving film crystallinity and reducing the concentration of residual PbI<sub>2</sub>. [13][14]
- FASCN vs. MACl: Both are excellent crystallization modulators. The key difference lies in their volatility and final placement. MACl is largely removed from the final film, acting as a structural template. In contrast, the SCN<sup>-</sup> from FASCN can remain at grain boundaries or even be incorporated into the lattice, providing lasting defect passivation and stability benefits.[10] While MACl has a proven track record for peak efficiency, FASCN offers a compelling pathway for enhancing long-term operational stability.

## vs. Methylammonium Bromide (MABr)

- Mechanism: MABr is primarily used not as a crystallization additive but as a compositional component to form mixed-halide (I/Br) perovskites. The smaller size of the bromide ion relative to iodide helps to contract the crystal lattice, which can improve the Goldschmidt tolerance factor and enhance the structural stability of formamidinium-based compositions. [15]
- Performance: MABr is essential for tuning the perovskite bandgap, making it indispensable for wide-bandgap top cells in perovskite/silicon tandem devices.[16] However, a significant drawback of mixed I/Br systems is light-induced halide segregation, where ions migrate to form iodide-rich and bromide-rich domains, altering the bandgap and harming device performance.
- FASCN vs. MABr: These additives serve fundamentally different purposes. MABr is a tool for bandgap engineering, while FASCN is a crystallization and passivation agent. Crucially, research has shown that incorporating SCN<sup>-</sup> into mixed I/Br perovskites can effectively suppress halide segregation by occupying vacancies and blocking ion migration pathways.

[10] This makes FASCN a powerful complementary additive to use in conjunction with MABr to create wide-bandgap cells that are both efficient and stable.

## Data-Driven Comparison Summary

The following tables summarize the mechanistic effects and reported performance metrics for devices fabricated with these key additives.

Table 1: Mechanistic Effects of Common Perovskite Additives

Feature	Formamidine Thiocyanate (FASCN)	Methylammonium Chloride (MACl)	Methylammonium Bromide (MABr)
Primary Role	Crystallization modulation, defect passivation, phase stabilization	Transient crystallization promoter	Bandgap tuning, lattice stabilization
Effect on Grain Size	Increases grain size significantly[9][11][12]	Significantly increases grain size[5][13]	Can influence grain size, but not its primary role
Defect Passivation	Excellent; passivates $Pb^{2+}$ and halide vacancies[8][10]	Good; reduces defects via improved crystallinity	Indirectly affects defects by altering composition
Phase Stability	Strongly promotes $\alpha$ -FAPbI <sub>3</sub> , suppresses $\delta$ -phase[4][9]	Promotes $\alpha$ -FAPbI <sub>3</sub> during crystallization[14]	Improves structural tolerance factor
Halide Segregation	Suppresses segregation in I/Br mixed systems[10]	Not its primary function	Can induce light-driven halide segregation
Volatility	Low; $SCN^-$ can remain in the final film	High; largely volatilizes during annealing[14]	Low; $Br^-$ is a permanent compositional element

Table 2: Representative Performance Data with Different Additives

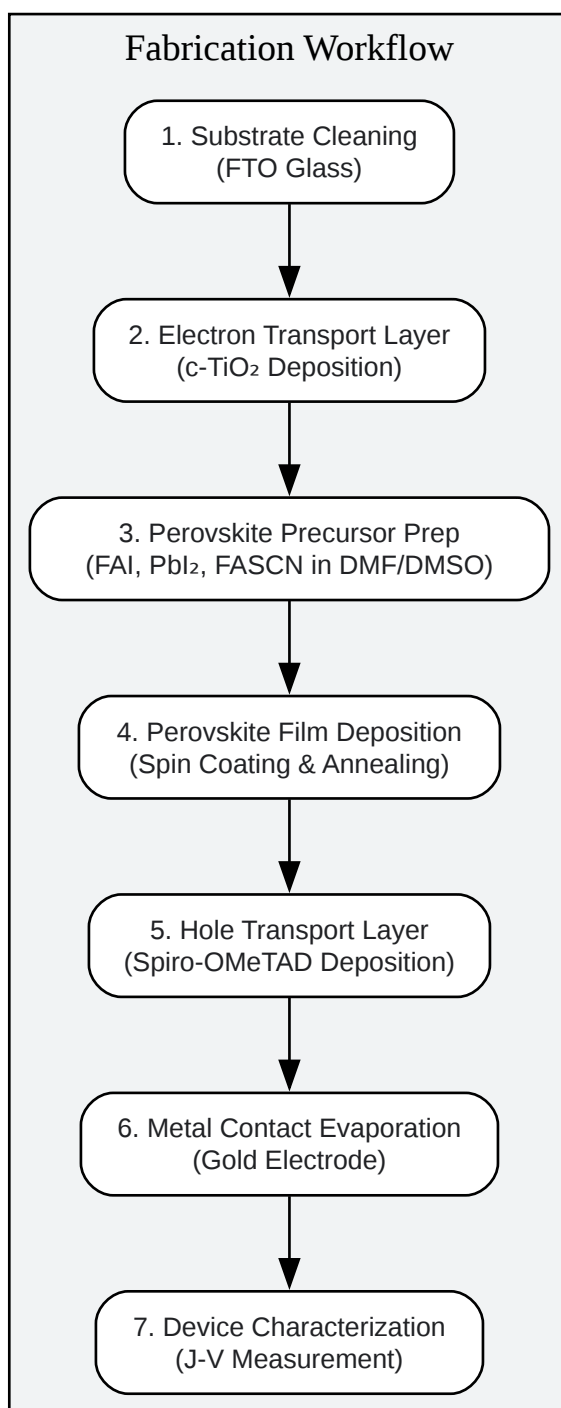
Perovskite System	Additive (Concentration)	VOC (V)	JSC (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Stability Note	Source
FAPbI <sub>3</sub>	30 mol% NH <sub>4</sub> SCN	N/A	N/A	N/A	11.44%	Enhanced moisture stability	[4][9]
FA <sub>0.8</sub> CS <sub>0.2</sub> PbI <sub>3</sub>	0.5 mol% Pb(SCN) <sub>2</sub>	N/A	N/A	N/A	19.57%	Increased carrier lifetimes	[2]
Quasi-2D Sn-based	FASCN	N/A	N/A	N/A	8.17%	>90% initial PCE after 1000h	[11]
Mixed Cation	10% MACl	N/A	N/A	N/A	23.61%	N/A	[13]
Mixed Cation	20 mg/mL MACl	N/A	N/A	N/A	20.40%	>85% initial PCE after 860h	[5]
MAPbI <sub>2</sub> B	(Simulation)	N/A	N/A	N/A	22.05%	N/A	[16]

Note: Direct comparison of absolute PCE values across different studies can be misleading due to variations in device architecture and measurement conditions. The table illustrates the significant improvements reported with each additive compared to their respective control devices.

## Experimental Protocol: Fabrication of a Perovskite Solar Cell with FASCN Additive

This section provides a representative protocol for fabricating an n-i-p planar perovskite solar cell, highlighting the integration of the FASCN additive.

## Device Architecture: FTO / c-TiO<sub>2</sub> / Perovskite / Spiro-OMeTAD / Au



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Caption: Step-by-step workflow for fabricating an n-i-p perovskite solar cell.

## Step-by-Step Methodology

- Substrate Preparation:
  - Pattern fluorine-doped tin oxide (FTO) glass substrates using a laser etcher or zinc powder/HCl etching.
  - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
- Electron Transport Layer (ETL) Deposition:
  - Prepare a compact titanium dioxide (c-TiO<sub>2</sub>) layer via spray pyrolysis or spin coating of a titanium diisopropoxide bis(acetylacetonate) solution.
  - Anneal the c-TiO<sub>2</sub> coated substrates at 500 °C for 30 minutes.
- Perovskite Precursor Solution Preparation (with FASCN):
  - This step should be performed inside a nitrogen-filled glovebox.
  - Prepare a 1.5 M stock solution of the perovskite precursor. For example, dissolve equimolar amounts of FAI and PbI<sub>2</sub> in a mixed solvent of anhydrous DMF and DMSO (e.g., 4:1 v/v).
  - Additive Integration: To this stock solution, add the desired molar percentage of FASCN. For example, for a 5 mol% addition, add a corresponding amount of a pre-dissolved FASCN stock solution.
  - Stir the final solution at room temperature for at least 1 hour before use.

- Perovskite Film Deposition:
  - Transfer the c-TiO<sub>2</sub> coated substrates into the glovebox.
  - Spin coat the perovskite precursor solution onto the substrate. A typical two-step program is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
  - During the second step, with ~10-15 seconds remaining, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization.
  - Immediately transfer the film to a hotplate and anneal at 100-150 °C for 10-60 minutes (the optimal temperature and time depend on the exact perovskite composition).
- Hole Transport Layer (HTL) Deposition:
  - Prepare a Spiro-OMeTAD solution (e.g., 72.3 mg/mL in chlorobenzene) with standard additives like Li-TFSI and tBP.
  - Spin coat the HTL solution onto the cooled perovskite film at 4000 rpm for 30 seconds.
- Gold (Au) Electrode Evaporation:
  - Mask the device area and deposit an 80-100 nm layer of gold via thermal evaporation under high vacuum.
- Characterization:
  - Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination (100 mW/cm<sup>2</sup>).

## Conclusion and Future Outlook

The choice of additive is a critical determinant of success in perovskite solar cell fabrication. While traditional halide additives like MAI and MABr have proven indispensable for achieving high efficiencies and tuning bandgaps, they also present challenges related to process sensitivity and operational stability.

**Formamidinium Thiocyanate (FASCN)** distinguishes itself as a uniquely versatile and powerful additive. Its ability to simultaneously modulate crystallization, passivate defects, and enhance intrinsic stability addresses multiple failure points in perovskite devices. Its demonstrated efficacy in suppressing halide segregation in wide-bandgap perovskites and preventing oxidation in lead-free systems highlights its potential to solve some of the most persistent challenges in the field.

While MAI may remain the additive of choice for "hero" cell efficiency records in the short term, the holistic benefits of FASCN—particularly concerning long-term stability—position it as a key enabler for the commercial viability of perovskite technology. Future research should focus on synergistic additive systems, potentially combining FASCN with other halide or organic passivators to unlock new frontiers in both the efficiency and durability of perovskite solar cells.

## References

- Introduction Of Thiocyanate Into Formamidinium Based Perovskite Film Fabric
- Revealing the Role of Thiocyanate for Improving the Performance of Perovskite Solar Cells. (2024).
- Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive.
- Addition of Ammonium Thiocyanate Alters the Microstructure and Energetic Landscape of 2D/3D Perovskite Films. (2023).
- Thiocyanate-Passivated Diaminonaphthalene-Incorporated Dion–Jacobson Perovskite for Highly Efficient and Stable Solar Cells. (2022).
- Pseudo-Halide Perovskite Solar Cells.
- Pseudo-Halide Perovskite Solar Cells. Semantic Scholar.
- Boosting the Performance and Stability of Quasi-Two-Dimensional Tin-Based Perovskite Solar Cells Using a Formamidinium Thiocyanate Additive.
- Facile Synthesized Acetamidinium Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells.
- F-Type Pseudo-Halide Anions for High-Efficiency and Stable Wide-Band-Gap Inverted Perovskite Solar Cells with Fill Factor Exceeding 84%. (2022). ACS Nano.
- Pseudo-halide anion engineering for  $\alpha$ -FAPbI<sub>3</sub> perovskite solar cells. (2021).
- Pseudohalide Functional Additives in Tin Halide Perovskite for Efficient and Stable Pb-Free Perovskite Solar Cells. (2021).
- Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyan

- Facile Synthesized Acetamidine Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells.
- Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process.
- Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube.
- Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. (2016). Department of Physics and Astronomy.
- Comparative study of distinct halide composites for highly efficient perovskite solar cells using a SCAPS-1D simul
- Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells.
- Additive engineering for highly efficient and stable perovskite solar cells. (2023).
- Stable Cesium Formamidinium Lead Halide Perovskites: A Comparison of Photophysics and Phase Purity in Thin Films and Single Crystals. (2019).
- Fabrication and Characterization of Perovskite Solar Cells: An Integrated Laboratory Experience. (2018).
- Optimal Methylammonium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI.
- Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (2022). eScholarship.org.
- Understanding the Methylammonium Chloride-Assisted Crystallization for Improved Performance of Lead-Free Tin Perovskite Solar Cells. (2021).
- MACI-Induced Intermediate Engineering for High-Performance Mixed-Cation Perovskite Solar Cells.

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## Sources

- [1. pubs.aip.org \[pubs.aip.org\]](https://pubs.aip.org)
- [2. Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)

- 4. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study of distinct halide composites for highly efficient perovskite solar cells using a SCAPS-1D simulator - PMC [pmc.ncbi.nlm.nih.gov]
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